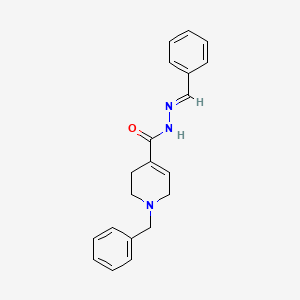

![molecular formula C17H16N2O3S B5578554 ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene derivatives, such as "ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate," are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and materials science. These compounds are synthesized through reactions that introduce functional groups to the thiophene ring, enhancing their reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, a new azo-Schiff base derivative was prepared through the reaction of "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and a specific aldehyde under reflux conditions in methanol, indicating a common approach to synthesizing thiophene derivatives with complex substituents (Menati et al., 2020).

Molecular Structure Analysis

X-ray diffraction methods are instrumental in determining the crystal structures of thiophene derivatives, revealing their geometric configurations and intermolecular interactions. The aforementioned azo-Schiff base derivative crystallizes in a triclinic system with specific cell parameters, highlighting the planar structure and potential for hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including heterocyclization and interactions with nucleophiles, leading to a wide range of products with diverse biological and chemical activities. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with different reagents to synthesize fused heterocyclic systems of potential pharmaceutical interest (Mohareb & Mohamed, 2001).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate and its derivatives have been extensively studied for their chemical synthesis and potential applications in various fields. Research has explored the synthesis of heterocyclic compounds derived from ethyl cyanoacetate, demonstrating their utility in creating pharmacologically active compounds and materials with potential applications in dyes, pharmaceuticals, and materials science. For instance, studies have shown the synthesis of lignan conjugates via cyclopropanation, exhibiting antimicrobial and antioxidant activities, and the creation of azo benzo[b]thiophene derivatives applied as disperse dyes, highlighting their good coloration and fastness properties on polyester (Raghavendra et al., 2016); (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Properties

The compounds synthesized from ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate have been evaluated for their biological activities. For example, synthesized compounds have shown significant antimicrobial and antioxidant properties, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Application in Dyes and Pigments

Research has also focused on the application of ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate derivatives in the synthesis of dyes and pigments. Azo dyes derived from these compounds exhibit good coloration and fastness on textiles, indicating their potential use in the textile industry (Sabnis & Rangnekar, 1989).

Antitumor and Antirheumatic Potential

Some derivatives have been studied for their antitumor and antirheumatic potential, showing promising results in vitro and in vivo. These findings suggest the possibility of developing new therapeutic agents based on these compounds for treating various diseases (Shams et al., 2010); (Sherif & Hosny, 2014).

Propiedades

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJFEGORHUDZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)